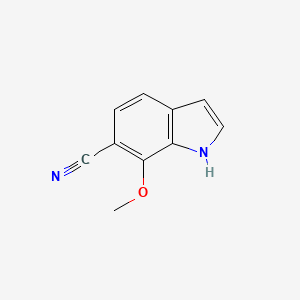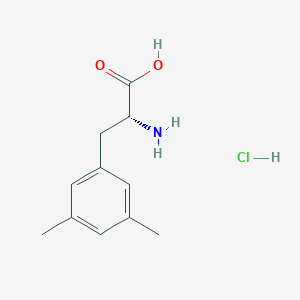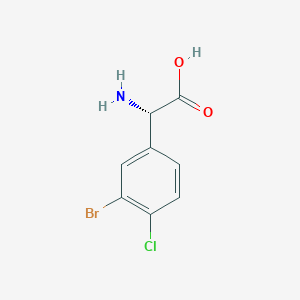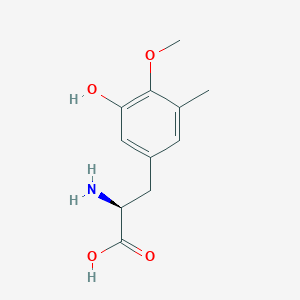
Z-trans-4-fluoro-L-prolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-trans-4-fluoro-L-prolinonitrile: is a fluorinated derivative of proline, an amino acid. This compound is characterized by the presence of a fluorine atom at the fourth position of the proline ring and a nitrile group. It is used in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-trans-4-fluoro-L-prolinonitrile typically involves the fluorination of a proline derivative. One common method includes the use of (2S,4S)-N-Boc-4-hydroxy-L-proline as a starting material. The hydroxyl group is replaced with a fluorine atom through a nucleophilic substitution reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. These processes ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions:
Oxidation: Z-trans-4-fluoro-L-prolinonitrile can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted proline derivatives.
科学研究应用
Chemistry: Z-trans-4-fluoro-L-prolinonitrile is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its fluorinated nature makes it a useful probe in nuclear magnetic resonance (NMR) studies .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials .
作用机制
The mechanism of action of Z-trans-4-fluoro-L-prolinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
相似化合物的比较
- N-t-BOC-trans-4-fluoro-L-prolinonitrile
- N-t-BOC-cis-4-fluoro-L-prolinonitrile
- N-t-BOC-cis-4-fluoro-L-prolinol
Uniqueness: Z-trans-4-fluoro-L-prolinonitrile is unique due to its specific stereochemistry and the presence of both a fluorine atom and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
分子式 |
C13H13FN2O2 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC 名称 |
benzyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2/t11-,12+/m0/s1 |
InChI 键 |
KVYBNHDQRCKGOO-NWDGAFQWSA-N |
手性 SMILES |
C1[C@@H](CN([C@H]1C#N)C(=O)OCC2=CC=CC=C2)F |
规范 SMILES |
C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)



![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)



![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)



